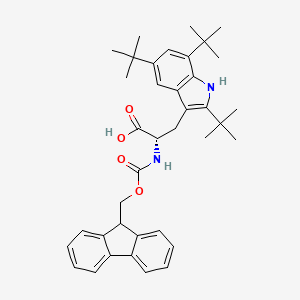

Fmoc-L-2,5,7-tri-tert-butyl-tryptophan

Description

Fmoc-L-2,5,7-tri-tert-butyl-tryptophan is a synthetic amino acid derivative used primarily in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The compound’s molecular formula is C38H46N2O4, and it has a molecular weight of 594.79 g/mol .

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,5,7-tritert-butyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46N2O4/c1-36(2,3)22-18-27-28(33(38(7,8)9)40-32(27)30(19-22)37(4,5)6)20-31(34(41)42)39-35(43)44-21-29-25-16-12-10-14-23(25)24-15-11-13-17-26(24)29/h10-19,29,31,40H,20-21H2,1-9H3,(H,39,43)(H,41,42)/t31-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DINNYOKIXMECOB-HKBQPEDESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of base catalysts and organic solvents to facilitate the protection and substitution reactions .

Industrial Production Methods

Industrial production methods for Fmoc-L-2,5,7-tri-tert-butyl-tryptophan are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-L-2,5,7-tri-tert-butyl-tryptophan undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to remove the Fmoc protecting group.

Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include palladium on carbon (Pd/C) and hydrogen gas.

Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the replacement of tert-butyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the tryptophan moiety, while reduction typically results in the removal of the Fmoc group .

Applications De Recherche Scientifique

Peptide Synthesis

Role in Peptide Formation

Fmoc-L-2,5,7-tri-tert-butyl-tryptophan is primarily used as a building block in peptide synthesis. Its unique structure allows for the formation of complex peptides that are essential in pharmaceutical research. The Fmoc (9-fluorenylmethoxycarbonyl) group is favored for its stability and ease of removal under mild basic conditions, making it ideal for solid-phase peptide synthesis (SPPS) .

Advantages of Fmoc Chemistry

- Orthogonality : The Fmoc group provides orthogonality between the amino group protection and side chain protection strategies, allowing for more complex peptide architectures.

- Milder Conditions : Compared to Boc (tert-butyloxycarbonyl) chemistry, Fmoc chemistry minimizes side reactions and enhances yield .

Drug Development

Enhancing Stability and Bioavailability

The unique properties of Fmoc-L-2,5,7-tri-tert-butyl-tryptophan contribute to the stability and bioavailability of drug candidates. Its hydrophobic nature can improve the solubility of otherwise poorly soluble compounds . This is particularly beneficial in the development of therapeutic agents targeting specific diseases.

Bioconjugation Techniques

Attachment of Biomolecules

In bioconjugation applications, Fmoc-L-2,5,7-tri-tert-butyl-tryptophan facilitates the attachment of biomolecules to surfaces or other molecules. This is crucial for developing targeted drug delivery systems and diagnostic tools . The ability to modify surface properties enhances the functionality of biomaterials used in medical applications.

Material Science

Development of Advanced Materials

The compound is utilized in creating advanced materials such as polymers and nanomaterials. Its properties allow researchers to tailor surface characteristics for specific applications in electronics and nanotechnology .

Research in Neuroscience

Studying Neurotransmitter Pathways

Fmoc-L-2,5,7-tri-tert-butyl-tryptophan is explored in neuroscience research for its potential role in studying neurotransmitter pathways. It may contribute to developing neuroprotective agents that can mitigate neurological disorders .

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for complex peptides | High yield; mild reaction conditions |

| Drug Development | Enhances stability and bioavailability of drugs | Improved solubility; targeted therapies |

| Bioconjugation | Attaches biomolecules for diagnostics and drug delivery | Enhanced functionality of biomaterials |

| Material Science | Development of polymers and nanomaterials | Tailored surface properties |

| Neuroscience | Investigates neurotransmitter pathways | Potential neuroprotective effects |

Case Studies

-

Antimicrobial Peptides Development

A study highlighted the incorporation of Fmoc derivatives into antimicrobial peptides that demonstrated enhanced proteolytic stability and significant antibacterial activity against various strains . The structural modifications provided by Fmoc-L-2,5,7-tri-tert-butyl-tryptophan were crucial in optimizing these peptides for therapeutic use. -

Solid-Phase Peptide Synthesis Optimization

Research focused on optimizing SPPS protocols using Fmoc chemistry showed that this method significantly reduced side reactions compared to traditional methods. This led to higher purity levels in synthesized peptides . -

Neuroprotective Agents Research

Investigations into neuroprotective agents have utilized Fmoc derivatives to enhance the efficacy of compounds aimed at protecting neuronal cells from damage due to oxidative stress .

Mécanisme D'action

The mechanism of action of Fmoc-L-2,5,7-tri-tert-butyl-tryptophan involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The tert-butyl groups provide steric hindrance, which can influence the folding and stability of the resulting peptides .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-L-tryptophan: Lacks the tert-butyl groups, making it less sterically hindered.

Fmoc-L-glutamic acid 5-tert-butyl ester: Contains a similar Fmoc protecting group but differs in the amino acid backbone.

Uniqueness

Fmoc-L-2,5,7-tri-tert-butyl-tryptophan is unique due to the presence of three tert-butyl groups, which provide significant steric hindrance. This feature can influence the reactivity and stability of the compound, making it particularly useful in specific peptide synthesis applications .

Activité Biologique

Fmoc-L-2,5,7-tri-tert-butyl-tryptophan is a synthetic derivative of tryptophan, an essential amino acid known for its role in protein synthesis and various metabolic pathways. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of Fmoc-L-2,5,7-tri-tert-butyl-tryptophan through a review of relevant studies, including synthesis methods, biological evaluations, and potential applications.

Fmoc-L-2,5,7-tri-tert-butyl-tryptophan has the following chemical formula:

- Molecular Formula: C₃₈H₄₆N₂O₄

- Molecular Weight: 594.78 g/mol

This compound features three tert-butyl groups at positions 2, 5, and 7 of the indole ring of tryptophan, which enhances its lipophilicity and potentially its biological activity.

Antimicrobial Activity

Research indicates that tryptophan derivatives can exhibit significant antimicrobial properties. A study highlighted that peptides incorporating tryptophan residues demonstrated enhanced activity against various pathogens. The hydrophobic nature of tryptophan plays a crucial role in disrupting microbial membranes .

Table 1: Antimicrobial Activity of Tryptophan Derivatives

| Compound | Activity Against | Mechanism of Action |

|---|---|---|

| Fmoc-L-2,5,7-tri-tert-butyl-tryptophan | Gram-positive bacteria | Membrane disruption |

| Tryptophan analogs | Gram-negative bacteria | Inhibition of ribonuclease activity |

| Antimicrobial peptides | Fungi and protozoa | Cell membrane disruption |

Anticancer Activity

Tryptophan and its derivatives have been studied for their potential anticancer properties. A recent study on various tryptophan analogs demonstrated that certain compounds inhibited the proliferation of cancer cell lines such as HeLa and SGC7901. The results suggested that structural modifications at the indole ring could enhance cytotoxicity .

Case Study: Antiproliferative Effects

In vitro assays showed that Fmoc-L-2,5,7-tri-tert-butyl-tryptophan exhibited dose-dependent inhibition of cancer cell growth. The mechanism appears to involve interference with metabolic pathways critical for tumor cell viability.

Table 2: Cytotoxicity of Tryptophan Analogues

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Fmoc-L-2,5,7-tri-tert-butyl-tryptophan | HeLa | 50 | Induction of apoptosis |

| 1-Butyltryptophan | SGC7901 | 25 | Cell cycle arrest |

| 1-Ethyltryptophan | HeLa | 75 | Inhibition of protein synthesis |

The biological activity of Fmoc-L-2,5,7-tri-tert-butyl-tryptophan can be attributed to several mechanisms:

- Membrane Disruption: The hydrophobic tert-butyl groups enhance interaction with lipid membranes, leading to cell lysis in microbial cells.

- Cell Cycle Arrest: In cancer cells, this compound may induce cell cycle arrest by interfering with key regulatory proteins involved in cell division.

- Apoptosis Induction: Evidence suggests that certain tryptophan derivatives can trigger apoptotic pathways in cancer cells.

Q & A

What are the critical steps in synthesizing Fmoc-L-2,5,7-tri-tert-butyl-tryptophan, and how do tert-butyl groups influence reaction efficiency?

The synthesis typically involves introducing tert-butyl (tBu) protecting groups at positions 2, 5, and 7 of the tryptophan indole ring to prevent side reactions during peptide assembly. The tert-butyl groups enhance steric protection, reducing oxidation or undesired coupling. Key steps include:

- Selective tert-butylation : Use tert-butylation reagents (e.g., tert-butyl chloride) under controlled acidic conditions to target specific indole positions .

- Fmoc protection : Introduce the Fmoc group via Fmoc-Cl in basic media (e.g., NaHCO₃) to protect the α-amino group .

- Purification : Employ reverse-phase HPLC to isolate the product, ensuring >97% purity (as per analytical specifications in ).

How can researchers validate the purity and structural integrity of Fmoc-L-2,5,7-tri-tert-butyl-tryptophan post-synthesis?

Validation requires multi-modal analytical techniques:

- HPLC : Assess purity using C18 columns with UV detection (λ = 254–280 nm). A single peak with ≥97% area indicates high purity .

- NMR : Confirm tert-butyl group placement via ¹H/¹³C NMR. For example, tert-butyl protons appear as singlets at ~1.4 ppm, while indole protons show distinct splitting patterns .

- Mass spectrometry : ESI-MS or MALDI-TOF should match the theoretical molecular weight (526.59 g/mol) .

What are the trade-offs between using Boc and Trt protecting groups for tryptophan derivatives in solid-phase peptide synthesis (SPPS)?

- Boc (tert-butyloxycarbonyl) : Offers strong acid-lability (removed with TFA), suitable for stepwise deprotection. However, it may require longer cleavage times, risking side reactions in sensitive sequences .

- Trt (trityl) : Mild acid-labile (removed with 1% TFA in DCM), ideal for preserving acid-sensitive residues. Trt groups provide superior steric shielding but increase molecular weight, potentially affecting peptide solubility .

What storage conditions are optimal for maintaining Fmoc-L-2,5,7-tri-tert-butyl-tryptophan stability?

Store at -20°C under inert gas (argon/nitrogen) to prevent oxidation and hydrolysis. Lyophilized samples retain stability for >12 months. Avoid repeated freeze-thaw cycles, which can degrade tert-butyl groups .

How can coupling efficiency be optimized when incorporating Fmoc-L-2,5,7-tri-tert-butyl-tryptophan into hydrophobic peptide sequences?

- Activation reagents : Use HATU or PyAOP with DIEA for efficient coupling, reducing racemization .

- Solvent system : Replace DMF with NMP or DMSO to enhance solubility of hydrophobic intermediates .

- Double coupling : Perform two sequential couplings (30 min each) with 4-fold molar excess of the amino acid to overcome steric hindrance from tert-butyl groups .

How should researchers resolve discrepancies in optical rotation data for Fmoc-L-2,5,7-tri-tert-butyl-tryptophan batches?

- Standardize measurement conditions : Use 1% (w/v) solution in DMF, as optical rotation ([α]²⁴D) ranges from -22.0° to -18.0° .

- Check enantiomeric purity : Analyze via chiral HPLC (e.g., Chirobiotic T column) to detect D-enantiomer contamination (≤0.5% allowed) .

- Re-calibrate instruments : Ensure polarimeter calibration with certified standards to rule out instrumental error .

What are the applications of Fmoc-L-2,5,7-tri-tert-butyl-tryptophan in designing peptide-based biomaterials?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.